molecular formula C9H14N2O2S B15168999 1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate CAS No. 884006-57-9

1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate

Cat. No.: B15168999
CAS No.: 884006-57-9
M. Wt: 214.29 g/mol
InChI Key: HTZOKOCBWIYDLT-ZETCQYMHSA-N
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Description

1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate is a chemical compound with a unique structure that includes a thiazolidine ring, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate typically involves the reaction of thiazolidine derivatives with cyano and carboxylate groups under controlled conditions. One common method involves the use of 2-aminothiazole and tert-butyl cyanoacetate as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the thiazolidine ring provides structural stability. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate is unique due to its combination of a cyano group and a thiazolidine ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

884006-57-9

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl (4S)-4-cyano-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m0/s1

InChI Key

HTZOKOCBWIYDLT-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@@H]1C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C#N

Origin of Product

United States

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